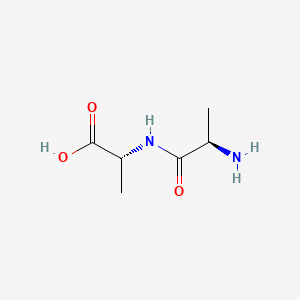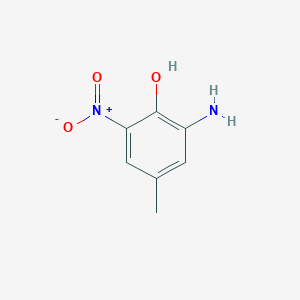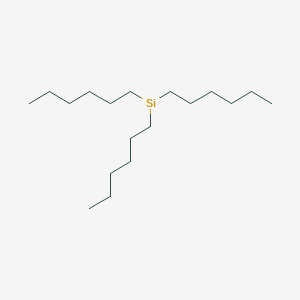
Trihexylsilane
Descripción general
Descripción
Trihexylsilane is an organosilicon compound . It is a trialkylsilane, similar to Triethylsilane . The Si-H bond in these compounds is reactive .
Synthesis Analysis
Trihexylsilane’s synthesis could be similar to that of Triethylsilane. Triethylsilane is often used in studies of hydrosilylation catalysis . Primary alcohols and ethers were effectively reduced to the corresponding hydrocarbons by HSiEt3 in the presence of catalytic amounts of B(C6F5)3 .
Molecular Structure Analysis
The molecular formula of Trihexylsilane is C18H40Si . Its molecular weight is 284.60 .
Chemical Reactions Analysis
Trihexylsilane’s chemical reactions could be similar to that of Triethylsilane. Triethylsilane is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It has been used in various reactions such as reduction reactions and cross-coupling reactions .
Physical And Chemical Properties Analysis
Trihexylsilane is a solid . Its boiling point is 160.5-161 °C, and it has a density of 0.799 g/mL at 25 °C .
Mecanismo De Acción
Target of Action
Trihexylsilane, similar to other organosilicon compounds, primarily targets electron-deficient centers due to the polar nature of the Si-H bond . This allows Trihexylsilane to act as a hydride donor, enabling reduction reactions .
Mode of Action
The mode of action of Trihexylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react with various reagents to form a stable carbon ion, which can then be protonated to produce the reduction product .
Biochemical Pathways
For instance, it can be involved in the reduction of carbonyl compounds, nitro groups, and azides, among others .
Pharmacokinetics
Like other organosilicon compounds, it is expected to have low solubility in water and high solubility in organic solvents . This could potentially affect its bioavailability and distribution in biological systems.
Result of Action
The result of Trihexylsilane’s action is the reduction of the target molecule. This can lead to various molecular and cellular effects, depending on the specific target and the context of the reaction. For instance, the reduction of a carbonyl compound by Trihexylsilane would result in the formation of an alcohol .
Action Environment
The action of Trihexylsilane can be influenced by various environmental factors. For instance, the presence of acids, bases, or fluoride-releasing salts can cause Trihexylsilane to release hydrogen gas . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficacy and stability of Trihexylsilane .
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSHPOFLYFIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883913 | |
| Record name | Silane, trihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexylsilane | |
CAS RN |
2929-52-4 | |
| Record name | Trihexylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trihexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHEXYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR09XWK386 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the unusual hydrogen bonding behavior of trihexylsilane observed in the research?
A1: While typically considered non-polar, trihexylsilane exhibits an interesting interaction with perfluoro-tert-butanol. Research suggests a weak hydrogen bond forms between the silicon-hydrogen (Si-H) group of trihexylsilane and the hydroxyl group (HO) of perfluoro-tert-butanol. [] This interaction, though weak, was experimentally observed with an association constant of approximately 0.8 M(-1) in cyclohexane. [] Computational analysis and NMR data further support the presence of this unusual Si-H···HO hydrogen bond. []
Q2: What is the role of trihexylsilane in palladium-catalyzed hydrofluorination reactions?
A2: Trihexylsilane serves as a hydride source in palladium-catalyzed enantioselective hydrofluorination reactions. [] In these reactions, a chiral palladium(II) catalyst, containing a sulfoxide phosphine (SOP) ligand and a triarylphosphine ligand, facilitates the addition of fluorine and hydrogen across the double bond of alkenylarenes. [] Trihexylsilane provides the hydride (H-) necessary for this transformation, enabling the formation of chiral benzyl fluorides with high enantioselectivity. []
Q3: How is trihexylsilane used in gold nanoparticle synthesis?
A3: Trihexylsilane plays a crucial role in stabilizing gold nanoparticles formed via the reduction of ionic gold salts. [] Specifically, the reversible ionic nature of silylamine systems like 3-(aminopropyl)trihexylsilane (THSA) is exploited. [] The system acts as a surfactant when the amine group reacts with CO2 to form an ionic ammonium carbamate, stabilizing the gold nanoparticles. [] Removal of CO2 reverts the system to its neutral, non-surface active form, allowing for facile deposition of the synthesized gold nanoparticles onto solid supports. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





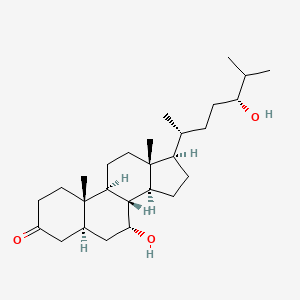
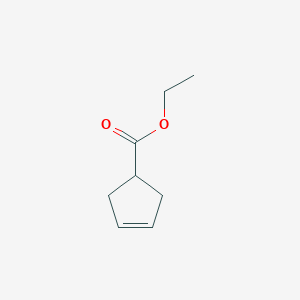
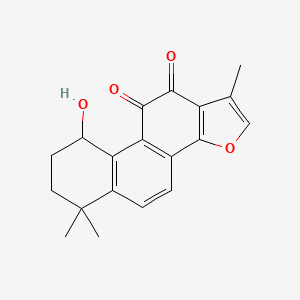
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
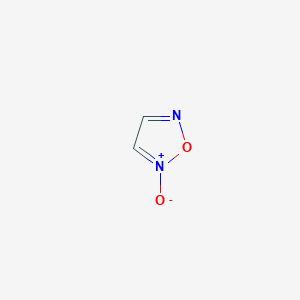


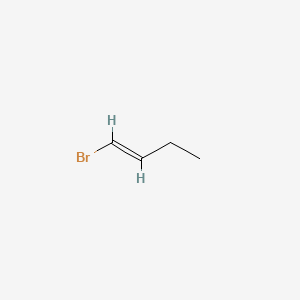

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
